LogP 4.76 Enhances Lipophilicity Over Unsubstituted Benzyl Analog for Membrane-Permeable Scaffolds
5-Bromo-1-(4-methylbenzyl)-1H-indole exhibits a calculated partition coefficient (LogP) of 4.76, which is significantly higher than that of 1-benzyl-5-bromo-1H-indole (estimated LogP ~4.0) . This increased lipophilicity can enhance passive membrane permeability, a critical parameter for intracellular target engagement in early-stage drug discovery [1].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 4.76 |
| Comparator Or Baseline | 1-benzyl-5-bromo-1H-indole (estimated LogP ~4.0) |
| Quantified Difference | ΔLogP ≈ +0.76 |
| Conditions | Calculated using ACD/Labs or XLogP3 method; 25°C |
Why This Matters
A higher LogP correlates with improved membrane permeability, which is essential for intracellular targets in phenotypic screening and lead optimization programs.
- [1] Meyer zu Vilsendorf, I. et al. RSC Med. Chem. 2024, 15, 641. 1-Benzylindoles as inhibitors of cytosolic phospholipase A2α: synthesis, biological activity, aqueous solubility, and cell permeability. https://cris-portal.uni-muenster.de/portal/de/publication/128801252 (accessed 2026-04-22). View Source
